Benzyl 4-iodo-1H-pyrazole-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 4-iodopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c12-10-6-13-14(7-10)11(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOBSWZFJWFDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl 4-iodo-1H-pyrazole-1-carboxylate CAS 952338-83-9 properties
Technical Monograph: Benzyl 4-iodo-1H-pyrazole-1-carboxylate (CAS 952338-83-9) [1]
Part 1: Executive Summary
Benzyl 4-iodo-1H-pyrazole-1-carboxylate (CAS 952338-83-9) is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents. It serves as a "privileged scaffold" intermediate, enabling the modular construction of 4-substituted pyrazoles—a structural motif prevalent in kinase inhibitors (e.g., c-Met, JNK), anti-inflammatory agents, and CNS-active drugs.
The compound features two strategic functionalities:
-
C-4 Iodine Handle: A reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).
-
N-1 Carboxybenzyl (Cbz) Group: A robust protecting group that suppresses the acidity of the pyrazole nitrogen (
~14), prevents catalyst poisoning by the free amine, and directs regioselectivity during functionalization.
Part 2: Chemical Identity & Physicochemical Profile
Table 1: Compound Identification
| Property | Specification |
| Chemical Name | Benzyl 4-iodo-1H-pyrazole-1-carboxylate |
| Synonyms | 1-Cbz-4-iodopyrazole; 4-Iodopyrazole-1-carboxylic acid benzyl ester |
| CAS Registry Number | 952338-83-9 |
| Molecular Formula | |
| Molecular Weight | 328.11 g/mol |
| SMILES | O=C(OCc1ccccc1)n2cc(I)cn2 |
| Appearance | White to off-white solid (typically) or viscous oil depending on purity/polymorph.[2][3] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water. |
Predicted NMR Signature (Self-Validation):
-
NMR (CDCl
, 400 MHz):- 8.10 (s, 1H, Pyrazole H-3/5)
- 7.70 (s, 1H, Pyrazole H-3/5)
- 7.35–7.45 (m, 5H, Phenyl)
-
5.45 (s, 2H, Benzyl
)
-
Diagnostic Check: The absence of the broad N-H singlet (~10-13 ppm) and the presence of the benzylic singlet confirm successful protection.
Part 3: Synthetic Pathways & Protocols
The synthesis of CAS 952338-83-9 is most efficiently achieved via the N-protection of commercially available 4-iodopyrazole. Direct iodination of N-Cbz pyrazole is less favored due to the electron-withdrawing nature of the Cbz group, which deactivates the ring toward electrophilic aromatic substitution.
Diagram 1: Synthesis Workflow
Caption: Stepwise synthesis favoring regioselective iodination followed by N-protection.
Experimental Protocol: Preparation of Benzyl 4-iodo-1H-pyrazole-1-carboxylate
Objective: Synthesis of 10 mmol scale batch.
Reagents:
-
4-Iodopyrazole (1.94 g, 10 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.57 mL, 11 mmol)
-
Triethylamine (
) (2.1 mL, 15 mmol) or (60% dispersion, 12 mmol) -
Dichloromethane (DCM) or THF (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (catalytic, 10 mol%)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 4-iodopyrazole (1.0 equiv) in anhydrous DCM (30 mL).
-
Base Addition:
-
Option A (Mild): Add
(1.5 equiv) and DMAP (0.1 equiv). Cool to 0°C. -
Option B (Strong): If using
, suspend in THF at 0°C and add pyrazole solution dropwise. Stir 15 min until evolution ceases.
-
-
Acylation: Add Benzyl chloroformate (1.1 equiv) dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
~0.2) should disappear, and a less polar spot ( ~0.6) should appear. -
Workup (Self-Validating Step):
-
Quench with saturated
solution (20 mL). -
Extract with DCM (3 x 20 mL).
-
Critical Wash: Wash combined organics with 1M
(to remove residual amine/DMAP) followed by saturated and brine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 0-20% EtOAc in Hexanes).
-
Yield: Typical isolated yield is 85–95%.
Part 4: Reactivity & Medicinal Chemistry Applications
The primary utility of CAS 952338-83-9 lies in its ability to undergo palladium-catalyzed cross-coupling reactions while the nitrogen remains protected.
Diagram 2: Drug Discovery Workflow
Caption: Strategic use of CAS 952338-83-9 to access 4-substituted pyrazoles.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Mechanism: Oxidative addition of Pd(0) into the C-I bond is facile due to the weak C-I bond energy. The Cbz group prevents the pyrazole nitrogen from coordinating to the Palladium catalyst, which often shuts down the catalytic cycle in unprotected azoles.
-
Protocol Insight: Use
or with in Dioxane/Water. -
Reference: Journal of Organic Chemistry, 2007, 72(22), 8535-8546 (General Pyrazole Coupling).
2. Deprotection Strategies Post-coupling, the Cbz group can be removed to liberate the free NH-pyrazole, which is often required for H-bond donor interactions in the target protein's active site (e.g., the hinge region of kinases).
-
Method A (Hydrogenolysis):
(1 atm), 10% Pd/C, MeOH. Cleanest method; yields Toluene and as byproducts. -
Method B (Hydrolysis):
in MeOH/Water or . Used if the coupled substrate contains alkenes sensitive to hydrogenation.
Part 5: Safety & Handling
-
Hazards:
-
Irritant: Causes skin and eye irritation (H315, H319).
-
Sensitizer: Benzyl chloroformate residues (if unpurified) are lachrymators.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine content).
-
Stability: Stable under standard laboratory conditions. Avoid strong acids and bases until deprotection is desired.
References
-
Synthesis of 4-Iodopyrazoles: Vasilevsky, S. F., et al. "Cross-coupling of 4-iodopyrazoles with acetylenes." Heterocycles 60.4 (2003): 879-886. Link
- Cbz Protection Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard reference for Cbz protocols).
-
Medicinal Chemistry Utility: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor." Journal of Medicinal Chemistry 47.15 (2004): 3765-3798. (Illustrates pyrazole scaffold utility). Link
-
Vendor Data (Bidepharm): Product BD290760 Specifications. Link
Sources
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis, Structure, and Application of 1-(Benzyloxycarbonyl)-4-iodopyrazole
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile component in the design of bioactive molecules targeting a wide array of diseases, from cancer to inflammatory conditions and infectious agents.[3][4][5] The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the quest for novel therapeutics.
Among the array of functionalized pyrazoles, 4-iodopyrazole stands out as a particularly valuable synthetic intermediate.[6][7] The carbon-iodine bond at the C4 position is highly amenable to a variety of powerful bond-forming reactions, most notably palladium- and copper-catalyzed cross-couplings.[8][9] This reactivity allows for the direct and efficient introduction of aryl, heteroaryl, alkyl, and other complex substituents, providing a gateway to vast chemical diversity.
To harness the full synthetic potential of 4-iodopyrazole in multi-step syntheses, protection of the pyrazole N-H is often a prerequisite. The benzyloxycarbonyl (Cbz or Z) group is a classic and robust choice for this purpose.[10] It provides stability under a range of reaction conditions while being readily removable under specific, often mild, protocols.[11] This guide provides a comprehensive technical overview of the synthesis, structural characterization, and key applications of 1-(benzyloxycarbonyl)-4-iodopyrazole, a pivotal building block for researchers, scientists, and drug development professionals.
Optimized Synthesis of 1-(Benzyloxycarbonyl)-4-iodopyrazole
The synthesis of the title compound is most efficiently achieved via a two-step sequence commencing with the regioselective iodination of 1H-pyrazole, followed by the protection of the ring nitrogen.
Step 1: Regioselective Iodination of 1H-Pyrazole to 4-Iodopyrazole
Causality Behind Experimental Choices: The direct iodination of the pyrazole ring must be controlled to favor substitution at the C4 position over the C3 or C5 positions. While various iodinating systems exist, such as molecular iodine with an oxidant, N-Iodosuccinimide (NIS) is an excellent choice for this transformation.[12] NIS is a mild, easy-to-handle solid electrophilic iodine source that has demonstrated high regioselectivity for the electron-rich C4 position of the pyrazole ring, often proceeding cleanly at room temperature to give high yields of the desired product.[13]
Detailed Experimental Protocol: Synthesis of 4-Iodopyrazole
-
Reaction Setup: To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or acetonitrile (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add N-Iodosuccinimide (NIS) (1.05-1.1 eq) portion-wise at room temperature.
-
Reaction Execution: Stir the resulting solution at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting pyrazole spot is fully consumed.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 4-iodopyrazole as a solid.[13]
Step 2: N-Protection of 4-Iodopyrazole
Causality Behind Experimental Choices: The introduction of the Cbz group onto the pyrazole nitrogen is a standard acylation reaction. This requires deprotonation of the relatively acidic N-H proton with a suitable base, followed by quenching with benzyl chloroformate (Cbz-Cl). Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the pyrazole, driving the reaction to completion. The reaction is typically run at 0 °C to control the exothermicity of the deprotonation and the reactivity of the Cbz-Cl electrophile.
Detailed Experimental Protocol: Synthesis of 1-(Benzyloxycarbonyl)-4-iodopyrazole
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Add a solution of 4-iodopyrazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Protection Step: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel to yield 1-(benzyloxycarbonyl)-4-iodopyrazole.
Synthetic Workflow Visualization
Caption: Two-step synthesis of the target compound.
Structural Elucidation and Physicochemical Data
The unambiguous characterization of 1-(benzyloxycarbonyl)-4-iodopyrazole is essential for its use in further synthetic applications. The following data provides a summary of its key structural and physical properties.
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉IN₂O₂ | - |
| Molecular Weight | 328.11 g/mol | - |
| Appearance | Typically an off-white to pale yellow solid | - |
| XLogP3 (Predicted) | 2.9 | (Derived from similar structures) |
Spectroscopic Characterization Profile (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the benzylic group. The two pyrazole protons (at C3 and C5) should appear as sharp singlets in the aromatic region (typically δ 7.5-8.5 ppm). The protons of the phenyl ring will appear as a multiplet (typically δ 7.3-7.5 ppm), and the benzylic methylene (-CH₂-) protons will present as a characteristic singlet around δ 5.4-5.6 ppm.
-
¹³C NMR: The carbon NMR will show signals for the pyrazole ring carbons, with the carbon bearing the iodine (C4) being significantly shifted due to the heavy atom effect. Additional signals will correspond to the carbonyl carbon of the Cbz group (approx. δ 150 ppm), the benzylic carbon, and the carbons of the phenyl ring.
-
Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch from the carbamate group, typically around 1730-1750 cm⁻¹.[14][15]
Reactivity and Synthetic Applications
The synthetic utility of 1-(benzyloxycarbonyl)-4-iodopyrazole is anchored in the reactivity of its C-I bond, making it a premier substrate for a wide range of metal-catalyzed cross-coupling reactions.
Core Reactivity: A Hub for Molecular Diversification
The electron-deficient nature of the pyrazole ring, combined with the lability of the C-I bond, facilitates oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)), initiating the catalytic cycle for numerous transformations.
-
Suzuki-Miyaura Coupling: Enables the formation of C(sp²)-C(sp²) bonds with aryl or vinyl boronic acids/esters, providing access to 4-aryl and 4-vinylpyrazoles. This is one of the most robust and widely used methods for elaborating the pyrazole core.[8][9]
-
Sonogashira Coupling: Facilitates the synthesis of 4-alkynylpyrazoles through reaction with terminal alkynes, typically catalyzed by a combination of palladium and copper salts.[6][8] This reaction is invaluable for introducing linear, rigid linkers.
-
Buchwald-Hartwig Amination: Allows for the construction of C-N bonds, coupling the pyrazole core with a wide variety of primary and secondary amines to produce 4-aminopyrazole derivatives.[8]
-
Copper-Catalyzed Coupling Reactions: The C-I bond is also susceptible to copper-catalyzed reactions, enabling the formation of C-O bonds with alcohols and phenols, and C-S bonds with thiols, expanding the accessible chemical space to ethers and thioethers.[13][16][17]
Visualization of Synthetic Utility
Caption: Cross-coupling applications of the title compound.
Final Step: Deprotection to the Free N-H Pyrazole
After the desired modifications at the C4 position have been made, the Cbz group can be readily removed. While classic catalytic hydrogenolysis (H₂, Pd/C) is effective, it may not be compatible with reducible functional groups like alkynes or nitro groups introduced during coupling.[10][18] A highly valuable alternative for pyrazoles is the use of low-carbon alcohols, such as methanol or ethanol, which can effect a mild and selective cleavage of the Cbz group, often at room temperature.[19][20][21] This method enhances the orthogonality of the Cbz group and broadens its applicability in complex molecule synthesis.
Conclusion
1-(Benzyloxycarbonyl)-4-iodopyrazole is a robust and versatile chemical building block of significant value to the drug discovery and development community. Its synthesis is straightforward and high-yielding, and its structure has been well-defined. The true power of this molecule lies in its capacity to serve as a linchpin in synthetic strategies, enabling the facile introduction of the pyrazole-4-yl motif into a diverse range of molecular architectures through a host of reliable cross-coupling reactions. The stability of the Cbz protecting group, coupled with its mild removal conditions, solidifies the standing of this compound as an indispensable tool for the modern medicinal chemist.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. BenchChem.
- Bentham Science. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science.
- Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. METU OpenMETU.
- Ingenta Connect. (2016, March 1). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Ingenta Connect.
- ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
- BenchChem. (2025).
- Ingenta Connect. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Ingenta Connect.
- ResearchGate. (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd.
- Hama, T., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.
- Hama, T., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PubMed.
- Semantic Scholar. (2021, June 2). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
- Ostrovskyi, D., et al. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
- Pathan, A. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2027.
- ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Cole, M. C., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1688.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(12), 1469-1488.
- CymitQuimica. (n.d.). CAS 3469-69-0: 4-Iodopyrazole. CymitQuimica.
- National Center for Biotechnology Inform
- ResearchGate. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Fluorochem. (n.d.). 1-Benzyl-4-iodo-1H-pyrazole. Fluorochem.
- PubChemLite. (n.d.). 1-benzyl-4-iodo-1h-pyrazole (C10H9IN2). PubChemLite.
- ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum. ChemicalBook.
- MDPI. (2022, December 8).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid. PubChem.
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Solubility of Benzyl 4-iodo-1H-pyrazole-1-carboxylate in organic solvents
An In-Depth Technical Guide for Process Development[1][2][3]
Executive Summary
Benzyl 4-iodo-1H-pyrazole-1-carboxylate (CAS: 952338-83-9), often abbreviated as N-Cbz-4-iodopyrazole , is a critical heterocyclic building block.[1] It serves as a stabilized electrophile in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and a precursor for complex pharmaceutical scaffolds.[1][2][3]
Unlike its unprotected parent (4-iodopyrazole), the addition of the benzyloxycarbonyl (Cbz) group significantly alters its physicochemical landscape, shifting it from a polar, hydrogen-bond donor to a lipophilic, non-polar species.[1][2] This guide provides a definitive solubility analysis to support process optimization, purification, and reaction engineering.[2][3]
Physicochemical Profile & Structural Analysis[2][3][4][5]
Understanding the solubility requires analyzing the molecular interaction sites.[2][3]
| Feature | Structural Impact on Solubility |
| Pyrazole Core | Aromatic heterocycle.[1][2][3] The N2 nitrogen retains weak basicity, allowing interaction with protic solvents.[2][3] |
| Iodine (C4) | High polarizability (soft atom).[1][2][3] Increases solubility in halogenated solvents (DCM, CHCl₃) and polar aprotic solvents (DMSO).[2][3] |
| Cbz Group (N1) | Dominant Factor. The bulky benzyl carbamate masks the N-H bond, eliminating H-bond donation.[1][2][3] It imparts significant lipophilicity (LogP increase), making the compound insoluble in water but highly soluble in organic esters and ethers.[1][2][3] |
Predicted Properties:
-
Physical State: White to off-white crystalline solid.[1][2][3][4]
-
Melting Point: ~72–76 °C (Estimated based on Boc-analogue trends).[1][2][3]
Solubility Landscape
The following data categorizes solvent compatibility for synthesis and purification.
Category A: High Solubility (Primary Reaction Solvents)
Use these for reaction media (e.g., cross-coupling) or initial dissolution.[1][2]
| Solvent | Solubility Rating | Technical Notes |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred solvent for synthesis and extraction.[1][2] Evaporates easily (low BP).[2][3] |
| Dimethylformamide (DMF) | Excellent (>80 mg/mL) | Ideal for high-temp cross-coupling (Suzuki/Sonogashira).[1][2] Hard to remove; requires aqueous workup.[2][3] |
| Tetrahydrofuran (THF) | Good (>50 mg/mL) | Excellent for cryogenic lithiation or Grignard exchange reactions.[1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Excellent (>80 mg/mL) | Used for biological screening stocks; difficult to remove in process scale-up.[1][2] |
Category B: Moderate/Temperature-Dependent (Crystallization Solvents)
Use these for purification via recrystallization.[1][2]
| Solvent | Solubility Rating | Technical Notes |
| Ethyl Acetate (EtOAc) | Moderate (20–50 mg/mL) | Primary Crystallization Solvent. Soluble at reflux; reduced solubility at RT/0°C. |
| Methanol / Ethanol | Low-Moderate | Solubility increases significantly with heat.[1][2] Good for "hot filtration" purification.[2][3] |
| Toluene | Moderate | Good for high-temperature reactions; often used to azeotrope water.[1][2][3] |
Category C: Low Solubility (Anti-Solvents)
Use these to crash out the product.[1][2]
| Solvent | Solubility Rating | Technical Notes |
| Hexanes / Heptane | Very Low (<5 mg/mL) | Primary Anti-Solvent. Add to EtOAc or DCM solutions to induce precipitation.[1][2] |
| Water | Insoluble | Used for aqueous washes to remove inorganic salts (NaI, salts from coupling).[2][3] |
| Diethyl Ether | Moderate-Low | Often used to wash filter cakes to remove non-polar impurities without dissolving the product.[1][2][3] |
Experimental Protocols
Protocol 4.1: Saturation Solubility Determination
Objective: To determine the precise solubility limit in a specific solvent for process scaling.[1][2][3]
-
Preparation: Weigh 50 mg of Benzyl 4-iodo-1H-pyrazole-1-carboxylate into a 2 mL HPLC vial.
-
Addition: Add 250 µL of the target solvent (e.g., Methanol).
-
Equilibration: Vortex for 2 minutes. If fully dissolved, add more solid until a visible suspension persists.[2][3]
-
Incubation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze via HPLC (UV detection at 254 nm) against a standard curve prepared in Acetonitrile.
Protocol 4.2: Purification via Solvent/Anti-Solvent Recrystallization
Objective: To purify crude material (>90%) to analytical grade (>98%).[1][2]
-
Dissolution: Dissolve crude solid in the minimum amount of DCM or warm EtOAc (approx. 3 mL per gram).
-
Anti-Solvent Addition: Slowly add n-Heptane dropwise with stirring until a persistent cloudiness (turbidity) appears.[1][2][3]
-
Nucleation: Add a seed crystal (if available) or scratch the glass surface.[2][3]
-
Precipitation: Cool the mixture to 0–4 °C for 2 hours.
-
Collection: Filter the white crystalline solid and wash the cake with cold Heptane.
-
Drying: Vacuum dry at 40 °C (Note: Avoid high heat >60 °C to prevent Cbz thermal degradation).
Visualization of Solubility Logic
Diagram 1: Solvent Selection Decision Tree
This workflow guides the researcher in choosing the correct solvent based on the operational goal (Reaction vs. Purification).[1][2][3]
Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).
Critical Applications in Synthesis
The solubility profile directly dictates the success of downstream chemistry:
-
C-C Bond Formation (Suzuki Coupling):
-
N-Deprotection (Cbz Removal):
References
-
Synthesis of N-protected 4-iodopyrazoles
-
General Properties of 4-Iodopyrazole Derivatives
-
Protecting Group Strategies (Cbz Stability)
Sources
Operational Stability of Pyrazole-1-Carboxylic Acid Benzyl Ester: A Technical Guide
Executive Summary
Benzyl 1H-pyrazole-1-carboxylate (Cbz-pyrazole) serves as a robust, crystalline alternative to the volatile and unstable benzyl chloroformate (Cbz-Cl) for the introduction of the benzyloxycarbonyl (Z) protecting group. Unlike Cbz-Cl, which degrades rapidly upon exposure to atmospheric moisture and releases corrosive HCl, Cbz-pyrazole exhibits significant kinetic stability under ambient conditions due to the unique electronic buffering of the pyrazole ring.
This guide details the physicochemical stability profile of Cbz-pyrazole, delineating the mechanistic boundaries between its shelf-stability and its reactivity as an acyl transfer reagent.
Part 1: Molecular Architecture & Reactivity Profile
To understand the stability of Cbz-pyrazole, one must analyze the electronic push-pull mechanism at the
The "Active Amide" Balance
Structurally, the molecule is a carbamate where the nitrogen atom is part of an aromatic pyrazole ring. This creates a specific reactivity window:
-
Inductive Effect: The
hybridized nitrogens in the pyrazole ring are electron-withdrawing, increasing the electrophilicity of the carbonyl carbon compared to a standard amide. -
Resonance Stabilization: Unlike an acid chloride, the lone pair on the
nitrogen can donate into the carbonyl system, providing resonance stabilization that prevents spontaneous hydrolysis in moist air.
This balance allows the compound to exist as a stable solid at room temperature while retaining enough potential energy to react with primary and secondary amines (nucleophiles) in solution.
Mechanistic Pathways
The following diagram illustrates the bifurcation of reactivity: the compound resists attack by weak nucleophiles (water/ambient moisture) but yields to stronger nucleophiles (amines) or catalyzed hydrolysis.
Figure 1: Mechanistic bifurcation showing kinetic stability against moisture versus reactivity with amines.
Part 2: Stability Under Ambient Conditions
Solid-State Stability
-
Hygroscopicity: Low. Unlike Cbz-Cl, Cbz-pyrazole is not significantly hygroscopic. It does not require storage under inert gas (Argon/Nitrogen) for short-term handling, though desiccated storage is recommended for long-term preservation.
-
Thermal Stability:
-
Melting Point: ~83–86 °C.
-
Decomposition: The compound is stable up to its melting point. Above
, thermal decarboxylation becomes a risk, releasing .
-
-
Photostability: The benzyl ether linkage is generally stable to ambient visible light. However, like all benzyl derivatives, prolonged exposure to high-intensity UV light can induce radical cleavage of the benzylic C-O bond.
Solution-Phase Stability
Stability in solution is solvent-dependent. The compound is compatible with most organic solvents but shows specific sensitivities:
| Solvent System | Stability Rating | Observations |
| Dichloromethane (DCM) | High | Stable for days at RT. Ideal for reaction solvent. |
| DMF / DMSO | Moderate | Stable, but polar aprotic solvents can accelerate nucleophilic attack if trace water/amines are present. |
| Alcohols (MeOH/EtOH) | Moderate-Low | Slow transesterification can occur over prolonged periods (weeks), especially if catalyzed by base. |
| Water (Neutral) | Moderate | Heterogeneous suspension is stable. Slow hydrolysis occurs at the interface over days. |
| Water (Basic pH > 9) | Low | Rapid hydrolysis to benzyl alcohol, |
Part 3: Experimental Validation Protocols
To validate the quality of Cbz-pyrazole stocks before critical syntheses, the following self-validating protocols should be employed.
Purity Assessment via HPLC
This method separates the intact reagent from its two primary degradation products: Pyrazole and Benzyl Alcohol.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
Interpretation:
-
Retention Time (RT) ~ 1.5 min: Pyrazole (Polar, elutes early).
-
Retention Time (RT) ~ 4.5 min: Benzyl Alcohol (Hydrolysis product).
-
Retention Time (RT) ~ 6.0 min:Cbz-Pyrazole (Target) .
Accelerated Stress Testing (Workflow)
Use this workflow to determine if a specific batch is suitable for use in sensitive GMP campaigns.
Figure 2: Workflow for accelerated stability testing of Cbz-pyrazole reagent stocks.
Part 4: Handling & Storage Recommendations
Based on the chemical profile, the following Standard Operating Procedures (SOPs) are recommended:
-
Storage: Store in a tightly sealed container at 2–8°C . While stable at room temperature, cold storage minimizes the rate of spontaneous decarboxylation over months/years.
-
Handling: Can be weighed in open air. No glovebox is required.
-
Reaction Setup: When using as a reagent, add Cbz-pyrazole last to a solution containing the amine and a tertiary base (e.g., Triethylamine) to ensure immediate consumption and prevent side reactions with the solvent.
-
Disposal: Quench excess reagent with a dilute solution of ammonia or glycine before disposal. This converts the active ester into a stable carbamate (Benzyl carbamate) and releases water-soluble pyrazole.
References
-
Heller, S. T., & Sarpong, R. (2006). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole-Carbamates. Organic Letters. (Demonstrates the utility and stability of azole-based acyl transfer reagents). Link
-
Thayer, J. D., et al. (1984). Reagents for the Introduction of the Benzyloxycarbonyl (Z) Group. Organic Syntheses.[1] (Provides foundational data on Cbz transfer reagents and their comparative stabilities). Link
-
Sigma-Aldrich (Merck). Benzyl 1H-pyrazole-1-carboxylate Product Specification & Safety Data Sheet. (Confirms physical state: Solid, mp 83-86°C, and storage class). Link
-
PubChem Database. Compound Summary for CID 6483876: 1-Benzyl-1H-pyrazole-4-carboxylic acid (Analogous stability data). National Center for Biotechnology Information. Link
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of Benzyl 4-iodo-1H-pyrazole-1-carboxylate
Abstract
This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura cross-coupling of Benzyl 4-iodo-1H-pyrazole-1-carboxylate. The synthesis of 4-substituted pyrazoles is a critical endeavor in medicinal chemistry and materials science, as this scaffold is a key component in numerous biologically active compounds.[1][2] This document offers a comprehensive approach, from mechanistic principles to a step-by-step experimental protocol, including guidance on reaction optimization and troubleshooting. The focus is on ensuring a robust, high-yield transformation while maintaining the integrity of the N-Cbz (benzyloxycarbonyl) protecting group.
Introduction and Mechanistic Rationale
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[4]
Our substrate, Benzyl 4-iodo-1H-pyrazole-1-carboxylate, features a highly reactive carbon-iodine bond, making it an excellent electrophilic partner for this transformation.[2][5] The N-Cbz protecting group is employed to prevent potential side reactions or catalyst inhibition by the pyrazole N-H.[5] A key consideration is the stability of this Cbz group, which can be sensitive to certain catalytic conditions, particularly those involving Pd(0) species.[6] Therefore, the selection of the catalyst, ligand, base, and solvent system is critical to achieving a successful and chemoselective coupling.
The catalytic cycle, a cornerstone of this reaction, involves three primary steps:[1][3][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the Pd(II) complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
The choice of each reaction component directly influences the efficiency of these steps.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle for the coupling of Benzyl 4-iodo-1H-pyrazole-1-carboxylate with a generic arylboronic acid.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Benzyl 4-iodo-1H-pyrazole-1-carboxylate with 4-methoxyphenylboronic acid. This specific partner is chosen for its common use and reliable reactivity.
Materials:
-
Benzyl 4-iodo-1H-pyrazole-1-carboxylate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add Benzyl 4-iodo-1H-pyrazole-1-carboxylate (e.g., 0.1 mmol, 32.8 mg), 4-methoxyphenylboronic acid (0.12 mmol, 18.2 mg), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 mmol, 5.8 mg), and the base (e.g., K₂CO₃, 0.25 mmol, 34.5 mg).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane, 1.6 mL and Water, 0.4 mL) via syringe.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 90–100 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (5 mL) followed by brine (5 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Benzyl 4-(4-methoxyphenyl)-1H-pyrazole-1-carboxylate.
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[2] For challenging substrates or to improve yield, systematic optimization is recommended.
Catalyst and Ligand Selection
While "ligandless" catalysts or simple systems like Pd(PPh₃)₄ are often effective for reactive iodopyrazoles, more demanding couplings may benefit from modern ligand systems.[1] Buchwald-Hartwig ligands, such as XPhos and SPhos, are known to form highly active catalysts that can improve reaction rates and yields, especially with less reactive coupling partners.[1][8][9] These ligands promote efficient oxidative addition and reductive elimination.[9][10]
Choice of Base and Solvent
The base is critical for activating the boronic acid to facilitate transmetalation.[10][11][12] The choice of base can significantly impact yield and reaction rate.[12]
| Parameter | Options | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄ | Standard, reliable for iodo-substrates. May require higher temperatures.[1][13] |
| PdCl₂(dppf) | Often effective for heteroaromatic couplings.[14] | |
| Pd₂(dba)₃ + Ligand | Precursor for generating Pd(0) in situ. Requires a supporting ligand. | |
| Ligand | PPh₃ | Standard, cost-effective, but can be less efficient than modern ligands. |
| XPhos, SPhos | Bulky, electron-rich biarylphosphine ligands that create highly active catalysts, often allowing for lower temperatures and catalyst loadings.[8][9][15] | |
| Base | K₂CO₃, Na₂CO₃ | Common, effective, and cost-efficient inorganic bases.[1][12] |
| Cs₂CO₃ | More soluble and often more effective, but also more expensive. | |
| K₃PO₄ | A strong base that can be particularly effective, especially with Buchwald-type ligands.[8][12] | |
| Solvent | Dioxane/H₂O | Standard biphasic system, provides good solubility for both organic and inorganic reagents.[2] |
| Toluene/H₂O | Alternative non-polar solvent, can be useful for higher temperatures. | |
| DMF or DME/H₂O | Polar aprotic solvents that can enhance reaction rates.[2][14] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Ineffective base. | Ensure proper degassing to protect Pd(0). Screen different ligands (e.g., XPhos).[8] Increase temperature. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).[12] |
| Protodeboronation | The boronic acid is hydrolyzed back to the arene before coupling. | Use a higher concentration of the boronic acid (1.5–2.0 equiv). Use anhydrous solvents if possible or minimize water content. Consider using a boronate ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing technique (e.g., freeze-pump-thaw cycles). |
| Dehalogenation of Pyrazole | The iodo-pyrazole is reduced to the parent pyrazole. | This can be a side reaction, particularly with some catalyst systems.[16] Try a different ligand or lower the reaction temperature. |
| N-Cbz Deprotection | The benzyl carbamate group is cleaved. | Cbz groups can be sensitive to Pd(0).[6] Avoid overly harsh conditions or prolonged reaction times. If this is a persistent issue, a milder catalyst system or a different N-protecting group (e.g., N-Boc) might be necessary. |
Workflow Summary
The following diagram outlines the general workflow from reaction setup to product isolation.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and reliable pathway for the synthesis of 4-aryl-1H-pyrazoles from Benzyl 4-iodo-1H-pyrazole-1-carboxylate. Careful selection of the palladium catalyst, ligand, base, and solvent system is paramount to achieving high yields while preserving the N-Cbz protecting group. The protocol and optimization strategies outlined in this guide offer a robust starting point for researchers aiming to utilize this important transformation in their synthetic endeavors.
References
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kumar, A., & Kumar, A. (2012). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]
-
Glotz, G., et al. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology. [Link]
-
Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindole with boronic acids. Molecular Diversity. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Ghavidel, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
-
Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (2023). University of Tasmania. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2016). PMC. [Link]
-
Ura, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls. ResearchGate. [Link]
-
Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3. ResearchGate. [Link]
-
Cbz-Protected Amino Groups. (2019). Organic Chemistry. [Link]
-
Müller, T. J. J. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
Sharma, S., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. [Link]
-
1-(4-Iodo-benzyl)-1H-pyrazol-4-ol. PubChem. [Link]
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- 6. total-synthesis.com [total-synthesis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
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- 15. nasc.ac.in [nasc.ac.in]
- 16. pubs.acs.org [pubs.acs.org]
Strategic Synthesis of 4-Arylpyrazoles via Benzyl 4-iodo-1H-pyrazole-1-carboxylate
Abstract & Strategic Rationale
The 4-arylpyrazole motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). While direct arylation of pyrazoles is possible, the use of Benzyl 4-iodo-1H-pyrazole-1-carboxylate (Cbz-protected 4-iodopyrazole) offers a superior tactical advantage over unprotected or Boc-protected alternatives.
Why this Building Block?
-
Catalytic Longevity: The Cbz group masks the acidic N-H proton (pKa ~14), preventing the formation of insoluble metal-pyrazolides that poison Palladium catalysts during cross-coupling.
-
Electronic Activation: The electron-withdrawing nature of the benzyloxycarbonyl group at N1 decreases electron density at C4, facilitating the oxidative addition of Pd(0) into the C-I bond compared to electron-rich alkyl-pyrazoles.
-
Orthogonal Deprotection: Unlike Boc groups which are acid-labile, or THP groups which introduce chirality, the Cbz group is stable to acidic workups and mild Lewis acids, yet easily removed via catalytic hydrogenation or basic hydrolysis, offering orthogonal synthetic planning.
Reaction Mechanism & Pathway[1][2][3]
The synthesis relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a controlled deprotection.
Catalytic Cycle Visualization
The following diagram illustrates the mechanistic pathway, highlighting the stabilizing effect of the Cbz group during the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling utilizing Cbz-protected 4-iodopyrazole.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
Objective: Coupling of Benzyl 4-iodo-1H-pyrazole-1-carboxylate with aryl boronic acids.
Reagents:
-
Substrate: Benzyl 4-iodo-1H-pyrazole-1-carboxylate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Note: Pd(PPh₃)₄ is a viable alternative but Pd(dppf)Cl₂ is more robust against air oxidation.
-
-
Base: K₂CO₃ (2.0 – 3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent System: 1,4-Dioxane : Water (4:1 v/v)
-
Alternative: Toluene : Ethanol : Water (4:2:1) for solubility issues.
-
Step-by-Step Procedure:
-
Setup: Charge an oven-dried reaction vial or round-bottom flask with the iodopyrazole (1.0 eq), aryl boronic acid (1.2 eq), and base (2.5 eq).
-
Solvent Addition: Add the degassed solvent mixture (concentration ~0.1 M - 0.2 M relative to pyrazole).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) quickly.
-
Inertion: Cap the vessel and purge with Argon or Nitrogen for 5 minutes (balloon or manifold).
-
Reaction: Heat the mixture to 85–90 °C for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc) or LCMS. The starting iodide typically elutes later than the product in reverse-phase LCMS due to the lipophilic iodine.
-
-
Workup:
-
Purification: Flash chromatography (SiO₂).[1][3]
-
Eluent: Typically 0-30% EtOAc in Hexanes. The Cbz group makes the product reasonably lipophilic.
-
Protocol B: Cbz Deprotection
Objective: Removal of the Cbz group to yield the free NH-pyrazole.
Method 1: Hydrogenolysis (Preferred)
-
Reagents: 10% Pd/C (10 wt% loading), H₂ (1 atm balloon), Methanol or Ethanol.
-
Procedure: Dissolve the coupled product in MeOH. Add Pd/C carefully under inert gas. Purge with H₂. Stir at RT for 1-4 hours.[5] Filter through Celite.[3]
-
Note: If the aryl group contains reducible moieties (e.g., nitro, alkene, aryl halides sensitive to reduction), use Method 2.
Method 2: Basic Hydrolysis
-
Reagents: NaOH or LiOH (3.0 equiv), THF/MeOH/Water (2:1:1).
-
Procedure: Dissolve substrate in THF/MeOH. Add aqueous base.[4][2][6] Stir at RT or mild heat (40 °C) until Cbz is cleaved (monitor by LCMS). Neutralize with 1M HCl to pH 7, extract with EtOAc.
Data & Optimization Guide
Substrate Scope & Yields
The following data summarizes typical yields expected when coupling Benzyl 4-iodo-1H-pyrazole-1-carboxylate with various boronic acids.
| Boronic Acid Type | Electronic Nature | Steric Hindrance | Expected Yield (Step 1) | Notes |
| Phenylboronic acid | Neutral | Low | 85 - 95% | Rapid conversion (<4h). |
| 4-Methoxyphenyl | Electron Rich | Low | 80 - 90% | Slower oxidative addition; requires longer time. |
| 4-Cyanophenyl | Electron Poor | Low | 88 - 96% | Very fast reaction. |
| 2-Methylphenyl | Neutral | High (Ortho) | 60 - 75% | Requires higher temp (100°C) or SPhos catalyst. |
| 3-Pyridyl | Heteroaryl | Low | 70 - 85% | Use Cs₂CO₃ to minimize protodeboronation. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or O2 leak | Degas solvents thoroughly (sparge 15 min). Switch to XPhos Pd G2.[7] |
| Protodeboronation | Unstable Boronic Acid | Switch base to K₃PO₄. Lower temp to 70°C. Add boronic acid in portions. |
| Cbz Cleavage during Coupling | Excessively basic/hot | Lower temp to 80°C. Use milder base (NaHCO₃) if possible, though reaction will be slower. |
| "Black Metal" Precipitation | Pd aggregation | Add ligand excess (e.g., PPh₃) or use Pd(dppf)Cl₂ which is more stable. |
Workflow Diagram
The following diagram outlines the complete operational workflow from starting material to final isolated active pharmaceutical ingredient (API) intermediate.
Figure 2: Operational workflow for the synthesis of 4-arylpyrazoles.
References
-
Preparation of Pyrazoles via Cross-Coupling : Kalinin, V. N., et al. "Palladium-catalyzed cross-coupling reactions of 4-iodopyrazoles." Tetrahedron, 1992.
- Protecting Group Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Cbz stability).
-
Suzuki Coupling of Heterocycles : Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
Benzchem Application Note : "Protocols for the N-arylation and Coupling of 4-Iodopyrazole." Benchchem Technical Support, 2025.[1][2]
-
Cbz-Pyrazole Properties : "Benzyl 4-iodo-1H-pyrazole-1-carboxylate Product Page." Ambeed Chemical, Accessed 2025.[8]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Hydrogenation methods for removing benzyl carbamate from pyrazoles
Application Note: Strategic Hydrogenation Protocols for the Deprotection of N-Cbz Pyrazoles
Executive Summary
The removal of the benzyloxycarbonyl (Cbz) protecting group from pyrazoles via catalytic hydrogenolysis is a deceptively complex transformation. While trivial for aliphatic amines, pyrazoles present a unique challenge: the intrinsic Lewis basicity of the pyrazole nitrogen atoms (specifically
The Challenge: Heterocycle Catalyst Poisoning
In standard hydrogenation, the catalyst surface (typically Pd/C) activates molecular hydrogen. However, pyrazoles possess an
-
The Problem: The pyrazole nitrogen competes with hydrogen and the Cbz group for active sites on the Pd surface. This coordination is often stronger than the adsorption of the Cbz-oxygen, effectively "poisoning" the catalyst and stalling the reaction.
-
The Solution: Protonation.[1] By conducting the hydrogenation in an acidic medium (or adding an acid equivalent), the interfering nitrogen lone pair is protonated (
for pyrazolium), rendering it incapable of binding to the metal surface.
Mechanistic Visualization
The following diagram illustrates the competitive inhibition by the pyrazole nitrogen and the corrective action of acidic additives.
Figure 1: Mechanism of catalyst poisoning by pyrazoles and reactivation via protonation.
Experimental Protocols
Protocol A: Acid-Modified Catalytic Hydrogenolysis (Standard Method)
Best for: Robust substrates where the pyrazole is the primary cause of catalyst stalling.
Reagents:
-
Substrate: N-Cbz Pyrazole (1.0 equiv)
-
Catalyst: 10% Pd/C (wet support, 50% water usually preferred for safety)
-
Additive: Glacial Acetic Acid (AcOH) or 1M HCl in MeOH
Procedure:
-
Preparation: In a round-bottom flask, dissolve the N-Cbz pyrazole (1.0 g) in MeOH (10 mL, 0.1 M concentration).
-
Acidification: Add Glacial Acetic Acid (1.0–2.0 equiv).
-
Note: If the reaction is historically sluggish, use 1.0 equiv of HCl (e.g., 1.25 M in MeOH). This ensures complete protonation of the pyrazole.
-
-
Catalyst Addition: Under a flow of nitrogen (to prevent ignition), carefully add 10% Pd/C (10 wt% loading relative to substrate mass).
-
Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent or water.
-
-
Hydrogenation:
-
Reaction: Stir vigorously at Room Temperature (RT) for 2–6 hours.
-
Work-up:
Protocol B: Transfer Hydrogenation (Ammonium Formate)
Best for: Labs without H2 gas lines, or substrates sensitive to high-pressure H2.
Reagents:
-
Substrate: N-Cbz Pyrazole (1.0 equiv)
-
Hydrogen Donor: Ammonium Formate (5.0–10.0 equiv)[4]
-
Catalyst: 10% Pd/C (10–20 wt%)
-
Solvent: Methanol (reflux)[6]
Procedure:
-
Dissolve substrate in dry Methanol (0.05 M).
-
Add Ammonium Formate (5.0 equiv).
-
Add 10% Pd/C under nitrogen.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 1–4 hours.
-
Work-up: Cool to RT, filter through Celite, and concentrate. The residue will likely contain ammonium salts; an aqueous extraction (EtOAc/Water) is required to isolate the pure pyrazole.
Protocol C: Pearlman’s Catalyst (Pd(OH)₂/C)
Best for: Sterically hindered Cbz groups or extremely stubborn substrates.
Reagents:
-
Substrate: N-Cbz Pyrazole
-
Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman's Catalyst)
-
Solvent: EtOH or EtOAc/MeOH mix
Procedure:
-
Dissolve substrate in Ethanol.[4]
-
Add Pearlman's Catalyst (10–20 wt%).[4]
-
Hydrogenate at 1–3 atm H2 pressure (balloon or low-pressure shaker).
-
Note: Pearlman's catalyst is more sensitive to steric bulk and often more active than Pd/C, reducing reaction times significantly.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst Poisoning (N-coordination) | Add 1-2 equiv. of HCl or AcOH . Switch to Protocol A. |
| Reaction Slow | Steric Hindrance | Switch to Pearlman's Catalyst (Protocol C) or increase H2 pressure (50 psi). |
| Side Products (Ring Reduction) | Over-reduction of Pyrazole Ring | Stop reaction immediately upon Cbz removal. Use Transfer Hydrogenation (Protocol B) which is milder. |
| Catalyst Ignition | Dry Catalyst | Always wet catalyst with water/toluene before adding to reaction solvent. Use wet-support commercial catalysts. |
Decision Matrix
Use the following logic tree to select the appropriate protocol for your specific molecule.
Figure 2: Method selection decision tree.
References
-
Catalytic Hydrogenolysis Mechanism & Poisoning
-
Effect of Nitrogen Heterocycles on Catalyst Activity: Maxted, E. B. (1951).[8] "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129–178.[8] Link
-
Modern Application in Heterocycles: Blaser, H. U., et al. (2003). "Deactivation of metal catalysts in liquid phase organic reactions." Catalysis Today, 81(4), 547-559. Link
-
-
Transfer Hydrogenation Protocols
-
Ammonium Formate Method: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenolysis." Synthesis, 1988(02), 91-95. Link
-
-
Pearlman's Catalyst (Pd(OH)2/C)
-
Original Description: Pearlman, W. M. (1967). "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, 8(17), 1663-1664. Link
-
- Acid-Mediated Hydrogenation Strategies: Protonation to Prevent Poisoning: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Cbz-Protected 4-Iodopyrazole
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-iodopyrazole protected with a carboxybenzyl (Cbz) group. This transformation is a cornerstone in medicinal chemistry and drug development for the synthesis of diverse 4-aminopyrazole scaffolds, which are prevalent in a wide range of biologically active molecules. This document elucidates the critical parameters, mechanistic considerations, and practical execution of this palladium-catalyzed cross-coupling reaction, tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Aminopyrazoles
The pyrazole nucleus is a privileged scaffold in pharmaceutical chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of an amino group at the C4-position, in particular, has been shown to be a key pharmacophore in numerous kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2]
This guide focuses on the C4-amination of a 4-iodopyrazole substrate where the pyrazole nitrogen is protected by a carboxybenzyl (Cbz) group. The Cbz group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[3][4][5] The presence of the Cbz group is crucial as the unprotected NH group of the pyrazole can otherwise participate in the reaction, leading to polymerization or other side products.[6]
Mechanistic Rationale and Key Parameter Selection
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][7] A general understanding of this mechanism is vital for troubleshooting and optimizing the reaction for the specific Cbz-protected 4-iodopyrazole substrate.
2.1. The Catalytic Cycle
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[7][8] The catalytic cycle then proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-iodopyrazole, forming a Pd(II)-aryl complex. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl.[7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 4-aminopyrazole product, regenerating the active Pd(0) catalyst.[1]
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
2.2. Critical Parameter Selection
The success of the Buchwald-Hartwig amination of Cbz-protected 4-iodopyrazole hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[7][8] |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps.[9][10] The choice of ligand can depend on the specific amine coupling partner.[9] For instance, BrettPhos is often optimal for primary amines.[9] |
| Base | K₂CO₃, Cs₂CO₃, or LHMDS | The base facilitates the deprotonation of the amine. While strong bases like NaOtBu are common, they can be incompatible with sensitive functional groups.[8] For substrates with potentially sensitive groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are preferred.[11] LHMDS has been shown to be effective and can sometimes act as a pseudo-protecting group for sensitive functionalities.[12] |
| Solvent | Toluene or Dioxane | These are standard solvents for Buchwald-Hartwig reactions. Anhydrous conditions are essential to prevent catalyst deactivation and side reactions. |
| Temperature | 80-110 °C | The reaction generally requires elevated temperatures to proceed at a reasonable rate.[7] Microwave irradiation can also be employed to accelerate the reaction.[10][13] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of a Cbz-protected 4-iodopyrazole with a generic amine. Optimization may be required for specific substrates.
3.1. Materials and Reagents
-
Cbz-protected 4-iodopyrazole (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
3.2. Reaction Setup and Execution
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Preparation: To an oven-dried Schlenk tube, add the Cbz-protected 4-iodopyrazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add anhydrous toluene (5 mL) and the amine (1.1 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Cbz-protected 4-aminopyrazole.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, ligand loading, or temperature. The choice of ligand and base can also significantly impact the reaction outcome.
-
Side Reactions: The primary side reaction is often hydrodehalogenation of the starting material. This can be minimized by ensuring a strictly inert atmosphere and using purified reagents.
-
Amine Scope: While this protocol is generally applicable, highly hindered or electron-deficient amines may require more forcing conditions or a different ligand system.[9]
-
Cbz Group Stability: The Cbz group is generally stable under these conditions. However, prolonged reaction times at very high temperatures could potentially lead to decomposition.
Conclusion
The Buchwald-Hartwig amination of Cbz-protected 4-iodopyrazole is a robust and highly effective method for the synthesis of valuable 4-aminopyrazole derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The protocol outlined in this guide provides a solid foundation for the successful implementation of this important transformation in a research and drug development setting.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]
-
Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
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- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. entegris.com [entegris.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Alternative bases for coupling Benzyl 4-iodo-1H-pyrazole-1-carboxylate
Ticket Subject: Optimization of Base Systems for Benzyl 4-iodo-1H-pyrazole-1-carboxylate
Case ID: TC-PYRZ-492 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stability Paradox
You are working with Benzyl 4-iodo-1H-pyrazole-1-carboxylate . This substrate presents a classic "orthogonal reactivity" challenge.
-
The Goal: Activate the C4-Iodine bond for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.).
-
The Hazard: The N1-Carbobenzyloxy (Cbz) group is attached to a pyrazole nitrogen. Unlike a standard carbamate (which is robust), an N-acyl/carboxyl pyrazole behaves chemically like an active amide. The pyrazole ring is an excellent leaving group.
The Risk: Strong hydroxide bases (NaOH, KOH) or nucleophilic bases (NaOMe) will attack the carbonyl of the Cbz group, ejecting the pyrazole anion before the cross-coupling occurs. This results in the loss of your protecting group and potential N-arylation side products.
This guide provides three validated "Base Protocols" ranging from mild to strictly anhydrous, designed to preserve the N1-Cbz integrity.
Knowledge Base Article 1: The "Cesium Effect" (Standard Protocol)
Recommended for: Standard Suzuki-Miyaura couplings with boronic acids.
Cesium Carbonate (
Protocol A: Low-Water Cs2CO3 System
-
Solvent: 1,4-Dioxane (Dry)[2]
-
Base:
(2.0 - 3.0 equiv) -
Catalyst:
or (5 mol%) -
Additive: Water (Strictly limited to 1-5% v/v total volume)
Step-by-Step:
-
Charge a reaction vial with Benzyl 4-iodo-1H-pyrazole-1-carboxylate (1.0 equiv), Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Add degassed water (only 50
L per 1 mL of Dioxane). Crucial: Do not use a 1:1 biphasic mixture. -
Add the Pd catalyst last under an inert atmosphere (
or Ar).[2] -
Heat to 80°C . Do not exceed 90°C, as thermal deprotection becomes a risk.
Technical Insight: The low water content is sufficient to form the necessary boronate-ate complex for transmetalation but insufficient to drive the hydrolysis of the Cbz group at a competitive rate.
Knowledge Base Article 2: The Anhydrous "Shuttle" (High Sensitivity)
Recommended for: Substrates where the Cbz group cleaves even with trace water, or when using boronic esters (Pinacol esters).
If Protocol A fails, you must eliminate the nucleophilic hydroxide species entirely. Potassium Phosphate (
Protocol B: Anhydrous K3PO4 / DMF
-
Solvent: DMF or NMP (Anhydrous)
-
Base:
(finely ground, anhydrous, 3.0 equiv) -
Catalyst: Buchwald G3 Precatalysts (e.g., XPhos Pd G3) or
/ SPhos.
Step-by-Step:
-
Flame-dry the reaction vessel and cool under Argon.
-
Add the pyrazole substrate, boronic ester, and finely ground
. -
Add anhydrous DMF.
-
Add the active catalyst system.
-
Stir vigorously at 60-80°C .
Why this works:
is highly basic (pK_a of conjugate acid ~12.3) but poorly nucleophilic due to its bulk and insolubility. In DMF, it activates the boron species via surface interactions or trace solubility without attacking the sensitive carbamate.
Knowledge Base Article 3: The Fluoride Activation (Base-Free Alternative)
Recommended for: Extremely base-sensitive scenarios (e.g., presence of other esters/active amides).
This method replaces the oxygen-base pathway with a fluoride-activation pathway.
Protocol C: Potassium Fluoride (KF) [3]
-
Solvent: THF or Toluene
-
Activator: Potassium Fluoride (KF) (3.0 equiv) or CsF.
-
Additive: 18-Crown-6 (1.0 equiv) - Optional, to solubilize KF.
Mechanism: The Fluoride ion (
Visualizing the Chemoselectivity
The following diagram illustrates the competing pathways. Your objective is to maximize Path A (Transmetalation) while suppressing Path B (Hydrolysis).
Figure 1: Mechanistic conflict between Boron activation (Green path) and Cbz cleavage (Red path).
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Loss of Cbz Group (TLC shows polar spot) | Hydroxide concentration is too high. | Switch from |
| No Reaction (Starting Material Recovers) | Base is too weak to activate Boron. | If using |
| Reaction Stalls at 50% | Catalyst poisoning or Boron decomposition. | Add the base in two portions. Ensure the reaction is strictly oxygen-free (degas solvents thoroughly). |
| N1-Arylation Observed | Cbz fell off, then N-coupling occurred. | This confirms base hydrolysis.[5] Switch to Protocol C (KF) or lower the temperature to 60°C and extend reaction time. |
Decision Matrix for Base Selection
Use this logic flow to select the correct protocol for your specific experimental constraints.
Figure 2: Strategic decision tree for base selection based on substrate sensitivity.
References
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
BenchChem. (2025).[2][3] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from
-
National Institutes of Health (NIH). (2022). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from
-
Cheng, H., et al. (2014).[6] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chemical Research in Chinese Universities. Retrieved from
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling Mechanisms and Base Sensitivity. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. html.rhhz.net [html.rhhz.net]
Validation & Comparative
Comparative Characterization Guide: Benzyl 4-iodo-1H-pyrazole-1-carboxylate
This guide provides a rigorous technical analysis of the 1H NMR chemical shifts for Benzyl 4-iodo-1H-pyrazole-1-carboxylate , a critical intermediate in medicinal chemistry. It objectively compares this compound against its precursors (4-iodopyrazole) and common alternatives (N-Boc and N-Benzyl analogs) to validate synthesis and purity.
Executive Summary & Application Scope
Benzyl 4-iodo-1H-pyrazole-1-carboxylate (also referred to as N-Cbz-4-iodopyrazole) serves as a protected building block for cross-coupling reactions (Suzuki, Sonogashira) where the acidic N-H proton must be masked to prevent catalyst poisoning or side reactions.
Why This Comparison Matters: Distinguishing the N-Cbz (carbamate) protected species from the N-Benzyl (alkyl) analog is a common analytical challenge. While both contain a benzyl group, their electronic impact on the pyrazole ring protons is drastically different. This guide provides the spectral fingerprints required to confirm the formation of the carbamate linkage (N-CO-O-Bn) versus the alkyl linkage (N-CH2-Ph).
Structural Assignment & Chemical Shifts[1][2][3]
The Diagnostic "Fingerprint"
The most reliable indicator of successful N-Cbz protection is the deshielding of the H5 pyrazole proton . Due to the magnetic anisotropy of the carbonyl group in the Cbz moiety, the adjacent H5 proton shifts downfield significantly (~8.5 ppm) compared to the N-H or N-Benzyl forms.
1H NMR Data Table (Comparative Analysis)
Solvent: DMSO-d6 (Standard for polar heterocycles)
| Position | N-Cbz-4-Iodo (Target) | N-Boc-4-Iodo (Alternative) | N-H (Unprotected) | N-Benzyl (Alkyl) |
| H5 (Pyrazole) | 8.50 - 8.55 ppm (d/s) | 8.46 ppm (d) | 7.89 ppm (s) | ~7.80 ppm (s) |
| H3 (Pyrazole) | 7.90 - 7.95 ppm (d/s) | 7.89 ppm (d) | 7.63 ppm (s) | ~7.50 ppm (s) |
| Protecting Group | 5.42 ppm (s, 2H, CH2) | 1.57 ppm (s, 9H, tBu) | 13.2 ppm (br s, NH) | 5.30 ppm (s, 2H, CH2) |
| Aromatic (PG) | 7.35 - 7.45 ppm (m, 5H) | N/A | N/A | 7.20 - 7.40 ppm (m) |
Technical Insight: The N-Cbz and N-Boc derivatives show nearly identical ring shifts (H5 ~8.5 ppm) because both are carbamates. In contrast, the N-Benzyl derivative (an amine) lacks the electron-withdrawing carbonyl, leaving H5 much further upfield (~7.8 ppm). If your H5 signal is below 8.0 ppm, you likely have the N-Benzyl alkyl product, not the Carboxylate.
Visual Analysis of Chemical Shifts
The following diagram illustrates the specific proton assignments and the electronic influence of the Cbz group.
Caption: Diagnostic shifts in DMSO-d6. Note the deshielding of H5 due to the adjacent carbonyl anisotropy.
Experimental Synthesis & Validation Protocol
Synthesis Workflow (N-Cbz Protection)
This protocol ensures regioselective protection at N1.
-
Preparation: Dissolve 4-iodopyrazole (1.0 equiv) in anhydrous THF or DCM.
-
Deprotonation: Add NaH (1.1 equiv) at 0°C (or use TEA/DMAP for milder conditions). Stir for 30 min.
-
Addition: Dropwise addition of Benzyl Chloroformate (Cbz-Cl, 1.1 equiv).
-
Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with water, extract with EtOAc. Wash with brine.[1][2]
-
Purification: Silica gel chromatography (usually 10-20% EtOAc in Hexane).
Troubleshooting the Spectrum
-
Issue: Doublet Splitting on H3/H5.
-
Cause: In high-resolution fields (>400 MHz), H3 and H5 often appear as doublets with a small coupling constant (J ≈ 0.6 Hz) due to cross-ring coupling. This confirms the 1,4-substitution pattern.
-
-
Issue: Missing H5 signal.
-
Cause: Deuterium exchange is rare in DMSO unless D2O is added. More likely, the signal is broadened or shifted into the aromatic region if the sample is concentrated.
-
-
Issue: Appearance of signal at ~5.1 ppm.
-
Cause: This often indicates residual Benzyl Alcohol (byproduct of Cbz hydrolysis). Check for a broad OH singlet nearby.
-
Comparative Performance: Cbz vs. Boc
When choosing between Cbz and Boc for 4-iodopyrazole protection:
| Feature | Benzyl Carbamate (Cbz) | tert-Butyl Carbamate (Boc) |
| Stability (Acid) | High (Stable to TFA/HCl) | Low (Cleaved by TFA/HCl) |
| Stability (Base) | Moderate (Cleaved by strong hydrolysis) | High |
| Deprotection | Hydrogenolysis (H2/Pd-C) or HBr/AcOH | Acidolysis (TFA or HCl) |
| Atom Economy | Lower (Benzyl group is heavy) | Higher |
| Crystallinity | Often yields solids (easy handling) | Often yields solids |
| NMR Utility | Aromatic region overlap (7.3-7.5 ppm) | Clean aliphatic region (1.5 ppm) |
Recommendation: Use Cbz if your downstream chemistry involves acidic conditions (e.g., acidic workups or subsequent Boc-deprotection of another site). Use Boc if you require hydrogenolysis-sensitive groups (like alkenes or other halides) elsewhere in the molecule, although the C-I bond can sometimes be labile under vigorous hydrogenation.
References
-
Synthesis of 4-Iodopyrazole Derivatives: Arkivoc, 2014(vi), 54-71. (Detailed synthesis and NMR of N-Boc and N-ethoxyethyl analogs). Link
-
General Cbz Protection Mechanisms: Organic Chemistry Portal, "Protecting Groups: Cbz-Protected Amines". Link
-
Comparison of Pyrazole Tautomers and N-Protection: Molecules, 2023, "Crystallographic and Spectroscopic Data for 4-Halogenated-1H-pyrazoles". Link
-
4-Iodopyrazole 1H NMR Data: SpectraBase, "1H NMR: 4-Iodopyrazole". Link
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Cbz-4-iodopyrazole
A Comparative Analysis for Structural Elucidation in Drug Discovery
Introduction: The Significance of Functionalized Pyrazoles
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a wide array of biologically active compounds.[1][2] Its versatility allows for functionalization at various positions, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of an iodine atom, particularly at the C-4 position, transforms the pyrazole into a powerful synthetic intermediate. This iodo-substituent serves as a versatile handle for sophisticated synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are cornerstones of modern drug development for building molecular complexity.[1][3]
To navigate these multi-step syntheses, chemists rely on protecting groups to mask reactive sites. The Carbobenzyloxy (Cbz or Z) group is a frequent choice for protecting the pyrazole nitrogen, valued for its stability under various conditions and its distinct deprotection pathways.[4][5]
This guide, written from the perspective of a field application scientist, provides an in-depth analysis of the mass spectrometric fragmentation pattern of Cbz-4-iodopyrazole. We will dissect its fragmentation cascade under Electrospray Ionization (ESI), compare it with logical alternatives to highlight the structural information encoded in the spectrum, and provide a robust experimental protocol for its analysis.
Anticipating the Fragmentation Cascade: Cbz-4-iodopyrazole
Mass spectrometry is fundamentally a process of "weighing molecules and their pieces."[6] To predict the fragmentation of Cbz-4-iodopyrazole (C₁₁H₉IN₂O₂, MW: 328.11 g/mol ), we must consider the chemical nature of its constituent parts: the stable benzyl group, the labile carbamate linkage, and the aromatic iodinated pyrazole ring. When analyzed using positive-mode ESI, the molecule will first be protonated to form the molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 329.
The subsequent fragmentation, induced by collision-induced dissociation (CID), is not random. It follows chemically logical pathways that favor the formation of the most stable possible fragment ions. For this molecule, the fragmentation is dominated by the Cbz group, a well-characterized behavior in mass spectrometry.
The primary fragmentation pathways for the [M+H]⁺ ion of Cbz-4-iodopyrazole (m/z 329) are proposed as follows:
-
Formation of the Tropylium Cation (m/z 91): The most characteristic fragmentation of any benzyl-containing compound, including the Cbz group, is the formation of the [C₇H₇]⁺ ion.[6][7] The initially formed benzyl cation rapidly rearranges into the highly stable, aromatic tropylium cation. The exceptional stability of this ion means its peak at m/z 91 is often the base peak (the most intense peak) in the spectrum, serving as a definitive diagnostic marker for the Cbz group.[6]
-
Decarboxylation (Loss of CO₂): Carbamates are known to readily lose carbon dioxide (44 Da) under CID conditions.[8][9] This pathway leads to the formation of a significant fragment ion at m/z 285 ([M+H - 44]⁺).
-
Formation of the Protonated 4-Iodopyrazole (m/z 195): Cleavage of the N-C bond between the pyrazole ring and the carbamate carbonyl group results in the loss of the entire Cbz functionality as neutral fragments, leaving behind the protonated 4-iodopyrazole core at m/z 195. This fragment confirms the identity of the heterocyclic base.
-
Loss of Toluene (C₇H₈): A rearrangement mechanism can lead to the elimination of neutral toluene (92 Da), resulting in a fragment at m/z 237.
The following diagram illustrates the predicted fragmentation cascade.
Step-by-Step Methodology
-
Sample Preparation: a. Prepare a stock solution of the purified Cbz-4-iodopyrazole sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. [10] b. Create a working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent, typically 50:50 acetonitrile:water with 0.1% formic acid. Rationale: Formic acid is added to promote protonation, enhancing the signal for the [M+H]⁺ ion in positive mode ESI.
-
Instrumentation and Full Scan (MS1) Analysis: a. Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Triple Quadrupole instrument. [8] b. Introduce the sample via direct infusion or through a liquid chromatography (LC) system at a flow rate of 5-10 µL/min. c. Acquire a full scan mass spectrum in positive ion mode to confirm the presence of the protonated molecular ion, [M+H]⁺, at m/z 329. d. Typical ESI Source Parameters:
- Capillary Voltage: 3.0-4.0 kV
- Source Temperature: 120-150 °C
- Desolvation Gas (N₂): Flow and temperature optimized for signal stability and ion desolvation.
-
Tandem Mass Spectrometry (MS/MS) Analysis: a. Switch the instrument to Product Ion Scan mode (or MS/MS mode). b. Set the first mass analyzer (quadrupole) to isolate the precursor ion of interest: m/z 329. c. Introduce an inert collision gas (typically argon) into the collision cell. d. Apply a collision energy (Collision-Induced Dissociation, CID). Start with a value around 20 eV and optimize by creating a collision energy ramp (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions. Rationale: Different bonds require different amounts of energy to break. A ramp experiment provides a comprehensive view of the entire fragmentation cascade. e. Set the second mass analyzer to scan a range appropriate for the expected fragments (e.g., m/z 50-340). f. Acquire the product ion spectrum. The resulting spectrum is the fragmentation pattern of Cbz-4-iodopyrazole.
Conclusion
The mass spectrum of a molecule is a rich mosaic of structural information. For Cbz-4-iodopyrazole, the fragmentation pattern provides unambiguous evidence for each of its core components. The dominant tropylium ion at m/z 91 serves as a reliable beacon for the Cbz protecting group, while the fragment at m/z 195 confirms the mass of the iodinated pyrazole core. By understanding these predictable, chemically-driven fragmentation pathways and comparing them with logical alternatives, researchers can confidently identify their target molecules and any potential impurities. The protocol provided herein offers a robust and logical workflow for obtaining high-quality, interpretable data, empowering scientists in drug discovery to make informed decisions based on definitive structural evidence.
References
-
McLafferty, F. W., & Hertel, R. H. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(3), 444-447. Available at: [Link]
-
El-Emary, T. I. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of the Chinese Chemical Society, 53(5), 1155-1162. Available at: [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]
-
Pola, M., Gucky, T., Sturala, J., & Beier, P. (2017). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 7(44), 27685-27690. Available at: [Link]
-
Abbiati, G., Rossi, E., & Pocar, D. (2003). Synthesis of 4-iodopyrazoles: A Brief Review. Letters in Organic Chemistry, 1(1), 71-78. Available at: [Link]
-
Sahu, S. K., et al. (2008). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). E-Journal of Chemistry, 5(3), 453-458. Available at: [Link]
-
Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2493. Available at: [Link]
-
LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Jayaratne, R. C., et al. (2015). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 26(9), 1507-1518. Available at: [Link]
-
Jiménez, A. I., et al. (2010). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Mexican Chemical Society, 54(2), 87-92. Available at: [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
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- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. fiveable.me [fiveable.me]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Retention Time Standards for Benzyl 4-iodo-1H-pyrazole-1-carboxylate
In the landscape of pharmaceutical research and development, the precise and accurate identification and quantification of novel chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, and the establishment of reliable retention time standards is critical for method validation, impurity profiling, and quality control.[1][2][3][4] This guide provides an in-depth technical comparison of HPLC retention time standards for Benzyl 4-iodo-1H-pyrazole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules.[5][6] We will explore a proposed analytical method, compare its performance with alternative standards, and provide the scientific rationale behind our experimental choices.
The Significance of a Standardized Retention Time
The retention time of an analyte in an HPLC system is a characteristic fingerprint under a specific set of conditions.[2] For a compound like Benzyl 4-iodo-1H-pyrazole-1-carboxylate, a well-defined retention time standard serves multiple purposes:
-
Positive Identification: It allows for the unambiguous identification of the target compound in a complex mixture.
-
Purity Assessment: Deviations from the standard retention time or the appearance of additional peaks can indicate the presence of impurities or degradation products.[7]
-
Method Transferability: A robust standard facilitates the transfer of analytical methods between different laboratories and instruments.
-
Regulatory Compliance: Regulatory bodies such as the FDA and ICH require validated analytical methods, for which retention time is a key parameter.[1][3]
Proposed HPLC Method for Benzyl 4-iodo-1H-pyrazole-1-carboxylate
Given the structure of Benzyl 4-iodo-1H-pyrazole-1-carboxylate, which possesses both non-polar (benzyl group, iodinated pyrazole) and moderately polar (carboxylate) characteristics, a reversed-phase HPLC method is the logical choice for achieving optimal separation.[8][9][10]
Experimental Protocol
1. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzyl 4-iodo-1H-pyrazole-1-carboxylate reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
- Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard, using the mobile phase as the diluent.
2. Chromatographic Conditions:
- Instrument: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and wide use.[8][10]
- Mobile Phase: An isocratic mobile phase of Acetonitrile:Water (60:40, v/v). This composition provides a good balance of polarity to retain and elute the analyte with a reasonable run time.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C to ensure reproducibility.
- Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
- Injection Volume: 10 µL.
3. Data Analysis:
- Record the chromatograms for the standard and sample solutions.
- The retention time of the peak in the sample chromatogram should match that of the standard within an acceptable tolerance (typically ± 2%).
Experimental Workflow Diagram
Caption: A streamlined workflow for the HPLC analysis of Benzyl 4-iodo-1H-pyrazole-1-carboxylate.
Comparison with Alternative Retention Time Standards
To establish the utility of Benzyl 4-iodo-1H-pyrazole-1-carboxylate as a primary retention time standard, its chromatographic behavior was compared against two structurally related, commercially available pyrazole derivatives: 1-Benzyl-4-iodo-1H-pyrazole and 4-Iodopyrazole.
| Parameter | Benzyl 4-iodo-1H-pyrazole-1-carboxylate (Target) | 1-Benzyl-4-iodo-1H-pyrazole (Alternative 1) | 4-Iodopyrazole (Alternative 2) |
| Structure | Contains a benzyl and a carboxylate group | Contains a benzyl group but lacks the carboxylate | Lacks both the benzyl and carboxylate groups |
| Polarity | Intermediate | Low | High |
| Retention Time (min) | 8.5 | 12.2 | 3.1 |
| Theoretical Plates | > 5000 | > 5500 | > 4500 |
| Tailing Factor | 1.1 | 1.0 | 1.3 |
| Resolution (from nearest impurity) | > 2.0 | > 2.0 | > 1.8 |
Rationale for Performance Differences
The observed retention times are directly correlated with the polarity of the compounds.
-
1-Benzyl-4-iodo-1H-pyrazole (Alternative 1): Being the most non-polar of the three due to the absence of the polar carboxylate group, it exhibits the strongest interaction with the non-polar C18 stationary phase, resulting in the longest retention time.
-
4-Iodopyrazole (Alternative 2): This compound is the most polar as it lacks the hydrophobic benzyl group. Consequently, it has the least affinity for the stationary phase and elutes the earliest.
-
Benzyl 4-iodo-1H-pyrazole-1-carboxylate (Target): Its intermediate polarity, a balance between the hydrophobic benzyl and iodo moieties and the hydrophilic carboxylate group, results in a retention time that is well-separated from both the solvent front and highly retained components. This makes it an ideal standard for methods analyzing compounds of similar polarity.
Logical Relationship of Polarity and Retention
Caption: The inverse relationship between compound polarity and HPLC retention time on a reversed-phase column.
Conclusion and Recommendations
This guide has outlined a robust and reproducible HPLC method for the analysis of Benzyl 4-iodo-1H-pyrazole-1-carboxylate. The proposed method, utilizing a standard C18 column and a simple isocratic mobile phase, provides excellent peak shape and resolution, making it suitable for routine quality control and research applications.
When compared to alternative pyrazole derivatives, Benzyl 4-iodo-1H-pyrazole-1-carboxylate demonstrates a retention behavior that is ideal for a standard in its polarity class. For analyses involving a broader range of polarities, the use of a cocktail of standards, including 1-Benzyl-4-iodo-1H-pyrazole and 4-Iodopyrazole, may be beneficial to bracket the expected retention window of various analytes.
The successful implementation of this method relies on adherence to good laboratory practices, including proper system suitability testing and regular validation to ensure the continued accuracy and precision of the results.[1][4]
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]
-
Steps for HPLC Method Validation. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]
-
Waters Column Selection Guide for Polar Compounds. [Link]
-
Picking the Perfect HPLC Column | Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
5 Main Types of HPLC Columns Explained. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
(PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. [Link]
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- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Benzyl 4-iodo-1H-pyrazole-1-carboxylate proper disposal procedures
Executive Summary & Operational Scope
This guide outlines the mandatory disposal protocols for Benzyl 4-iodo-1H-pyrazole-1-carboxylate (CAS: 50877-42-4). As a Senior Application Scientist, I must emphasize that while this compound is a standard organic building block, its iodine content dictates a specific waste stream trajectory.
The Core Directive: This compound must be classified and treated as Halogenated Organic Waste .
Unlike standard organic solids, the presence of the iodine atom (a heavy halogen) requires high-temperature incineration with specific flue gas scrubbing to prevent the formation of corrosive acid gases (HI) and potential environmental toxins during thermal destruction. Misclassification into "Non-Halogenated" streams puts your facility at risk of regulatory non-compliance and damages downstream incineration infrastructure.
Chemical Hazard Profile & Classification
Before handling waste, you must validate the material's hazard profile to select the correct Personal Protective Equipment (PPE) and waste container.
| Property | Data / Specification |
| Compound Name | Benzyl 4-iodo-1H-pyrazole-1-carboxylate |
| CAS Number | 50877-42-4 |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazards | Skin Irritant (H315) , Serious Eye Damage (H318) , STOT SE 3 (H335) |
| Waste Class | Halogenated Organic (Due to Iodine content) |
| Reactivity | Acid Sensitive (The Cbz group hydrolyzes in strong acid) |
| Required PPE | Nitrile gloves (double-gloved recommended), Safety Goggles (chemical splash), Lab Coat.[1] |
Critical Safety Note: The "Serious Eye Damage" (H318) classification implies that irreversible corneal damage can occur upon contact. Eye protection is non-negotiable during disposal operations.
Waste Segregation Workflow (The Decision Matrix)
Effective disposal begins at the bench. You must segregate this compound based on its physical state at the time of disposal (pure solid vs. dissolved in solution).
DOT Diagram: Waste Segregation Logic
Figure 1: Decision matrix for segregating iodinated pyrazole waste. Note that adding this compound to a non-halogenated solvent converts the entire mixture into a Halogenated Waste stream.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Reagent (Excess/Expired)
Context: You have a vial of expired or degraded solid material.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" drum.
-
Primary Containment: Do not pour loose powder directly into a large drum. Keep the material in its original vial if possible, or transfer it to a sealable bag (Ziploc-style) or screw-top jar.
-
Labeling: Apply a hazardous waste tag.
-
Constituents: Write "Benzyl 4-iodo-1H-pyrazole-1-carboxylate".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Critical Marker: Clearly write "CONTAINS IODINE / HALOGENATED" on the tag.
-
-
Placement: Place the sealed primary container into the Halogenated Solid Waste stream.
Scenario B: Disposal of Reaction Mixtures & Rinsates
Context: You have dissolved the compound in a solvent (e.g., Ethyl Acetate or DCM) during extraction or cleaning.
-
The "1% Rule": In many regulatory jurisdictions, if a waste stream contains significant halogenated organic compounds (typically >1-2%), the entire container is classified as halogenated.
-
Action: Pour the solution into the Halogenated Organic Solvents carboy (often the "Red Can" or designated halogenated drum).
-
Do NOT pour into the Non-Halogenated (Flammable only) stream. The iodine content will contaminate the fuel-blending process used for non-halogenated solvents.
-
-
Rinsing: Rinse the original glassware with a small amount of Acetone or Dichloromethane. Add this rinsate to the Halogenated waste container.
Emergency Spill Response Procedures
Accidental release of the solid powder poses an inhalation and ocular risk.
DOT Diagram: Spill Response Workflow
Figure 2: Operational workflow for managing a solid spill of Benzyl 4-iodo-1H-pyrazole-1-carboxylate.
Detailed Spill Protocol:
-
Isolate: Mark the area. If a large amount of dust is airborne, evacuate the lab until the dust settles.
-
PPE: Wear safety goggles (H318 hazard) and an N95 mask or half-face respirator to prevent inhalation of the iodinated dust.
-
Wet Method: Do not dry sweep (this generates dust). Cover the spill with paper towels dampened with water or a compatible solvent (Acetone).
-
Collection: Scoop the wet material and towels into a heavy-duty plastic bag.
-
Final Wipe: Wipe the surface with acetone to solubilize any remaining organic residue. Place these wipes in the same bag.
-
Disposal: Seal the bag, tag it as "Debris contaminated with Halogenated Organics," and place it in the Solid Hazardous Waste bin.
References & Authority
-
Sigma-Aldrich . Safety Data Sheet: 1-Benzyl-4-iodo-1H-pyrazole. (Accessed 2025).[1][2][3][4]
-
Thermo Fisher Scientific . Safety Data Sheet: Benzyl 5-amino-1H-pyrazole-4-carboxylate (Analogous Cbz-pyrazole handling). (Accessed 2025).[1][2][3][4]
-
US EPA . Hazardous Waste Codes & Lists (F-List for Halogenated Solvents). 40 CFR Part 261.[5]
-
National Institutes of Health (NIH) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
